molecular formula C16H17F15O2 B14479673 Octyl pentadecafluorooctanoate CAS No. 67699-49-4

Octyl pentadecafluorooctanoate

Cat. No.: B14479673
CAS No.: 67699-49-4
M. Wt: 526.28 g/mol
InChI Key: VEBKXAIAEQLIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl pentadecafluorooctanoate is a fluorinated ester compound with the molecular formula C16H17F15O2. It is characterized by the presence of a long fluorinated carbon chain, which imparts unique chemical and physical properties to the compound. This compound is part of the broader class of perfluorinated compounds, which are known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl pentadecafluorooctanoate typically involves the esterification of pentadecafluorooctanoic acid with octanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

C8F15COOH+C8H17OHC16H17F15O2+H2O\text{C8F15COOH} + \text{C8H17OH} \rightarrow \text{C16H17F15O2} + \text{H2O} C8F15COOH+C8H17OH→C16H17F15O2+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced techniques such as ultrasonication-assisted flow strategies to minimize side products and enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Octyl pentadecafluorooctanoate, like other esters, can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Hydrolysis: Pentadecafluorooctanoic acid and octanol.

    Reduction: Corresponding alcohols.

    Transesterification: New esters with different alkoxy groups.

Mechanism of Action

The mechanism of action of octyl pentadecafluorooctanoate is primarily related to its surfactant properties. The compound can interact with lipid bilayers, altering their fluidity and permeability. This interaction is facilitated by the hydrophobic fluorinated chain and the hydrophilic ester group, which allows the compound to integrate into lipid membranes and modify their properties .

Properties

CAS No.

67699-49-4

Molecular Formula

C16H17F15O2

Molecular Weight

526.28 g/mol

IUPAC Name

octyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

InChI

InChI=1S/C16H17F15O2/c1-2-3-4-5-6-7-8-33-9(32)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)31/h2-8H2,1H3

InChI Key

VEBKXAIAEQLIIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.